molecular formula C42H85P B1622816 Cyclohexyldioctadecylphosphine CAS No. 84030-09-1

Cyclohexyldioctadecylphosphine

Cat. No.: B1622816
CAS No.: 84030-09-1
M. Wt: 621.1 g/mol
InChI Key: DFFVSDBMOHTCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyldioctadecylphosphine (hypothetical structure: C₆H₁₁P(C₁₈H₃₇)₂) is a tertiary phosphine compound characterized by a cyclohexyl group and two octadecyl (C18) alkyl chains bonded to a central phosphorus atom. Such phosphines are typically used in coordination chemistry as ligands for transition metal catalysts, leveraging their steric bulk and electron-donating properties.

Properties

CAS No.

84030-09-1

Molecular Formula

C42H85P

Molecular Weight

621.1 g/mol

IUPAC Name

cyclohexyl(dioctadecyl)phosphane

InChI

InChI=1S/C42H85P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-40-43(42-38-34-33-35-39-42)41-37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3

InChI Key

DFFVSDBMOHTCCY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCCCC)C1CCCCC1

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCCCC)C1CCCCC1

Other CAS No.

84030-09-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

The evidence highlights compounds with partial name overlaps but distinct chemical classes.

Table 1: Key Properties of Compounds in Evidence vs. Cyclohexyldioctadecylphosphine
Compound Name Chemical Class Key Features Applications References
This compound* Tertiary phosphine Bulky alkyl/cyclohexyl ligands Catalysis (hypothetical) N/A
Cyclohexyl methylphosphonate Organophosphonate Phosphorus-ester bond; polar functional group Chemical intermediates
Cyclophosphamide Nitrogen mustard derivative Alkylating agent; prodrug activation Chemotherapy, immunosuppression

Notes:

  • Cyclohexyl methylphosphonate (CAS 1932-60-1): A polar organophosphonate with a cyclohexyl group and methylphosphonate moiety. Unlike phosphines, phosphonates exhibit higher solubility in polar solvents and are used in coordination chemistry or as flame retardants .
  • It requires metabolic activation to form DNA-crosslinking agents, highlighting functional dissimilarity .

Research Findings and Discrepancies

  • Phosphines vs. Phosphonates: Phosphines (e.g., hypothetical this compound) are stronger electron donors and more air-sensitive than phosphonates. Phosphonates, like cyclohexyl methylphosphonate, are hydrolytically stable but less effective in stabilizing low-oxidation-state metals .
  • This property is critical in catalysis but is absent in the cited compounds.

Critical Limitations in Evidence

The provided materials lack data on tertiary phosphines, focusing instead on phosphonates and pharmaceuticals. For example:

  • describe cyclohexyl methylphosphonate, a phosphonate ester, which differs fundamentally in reactivity and application from phosphines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.